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Overview
Description
GSK3494245, also known as DDD01305143, is a potent, orally active, and selective inhibitor of the chymotrypsin-like activity of the parasite proteasome. It binds in a site sandwiched between the β4 and β5 subunits of the proteasome. This compound has shown significant potential in treating parasitic infections, particularly leishmaniasis .
Preparation Methods
The synthetic routes and reaction conditions for GSK3494245 involve multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The industrial production methods are designed to ensure high purity and yield, with stringent control over reaction conditions to maintain consistency and quality .
Chemical Reactions Analysis
GSK3494245 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GSK3494245 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study proteasome inhibition and its effects on various biochemical pathways.
Biology: It is used to investigate the role of proteasomes in cellular processes and to study the mechanisms of parasitic infections.
Mechanism of Action
GSK3494245 exerts its effects by selectively inhibiting the chymotrypsin-like activity of the parasite proteasome. It binds in a site sandwiched between the β4 and β5 subunits, leading to the inhibition of proteasome activity. This results in the accumulation of misfolded proteins and ultimately leads to the death of the parasite .
Comparison with Similar Compounds
GSK3494245 is unique in its selective inhibition of the chymotrypsin-like activity of the parasite proteasome. Similar compounds include:
LXE408: Another proteasome inhibitor in clinical trials for the treatment of kinetoplastid diseases.
GSK3494245 stands out due to its oral bioavailability, desirable safety profile, and good pharmacokinetics, making it a promising candidate for further development .
Properties
CAS No. |
2080410-41-7 |
---|---|
Molecular Formula |
C21H23FN6O2 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[4-fluoro-3-(3-morpholin-4-ylimidazo[1,2-a]pyrimidin-7-yl)phenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C21H23FN6O2/c22-17-4-3-15(24-21(29)27-6-1-2-7-27)13-16(17)18-5-8-28-19(14-23-20(28)25-18)26-9-11-30-12-10-26/h3-5,8,13-14H,1-2,6-7,9-12H2,(H,24,29) |
InChI Key |
SAJUCKZZYFFICP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC(=C(C=C2)F)C3=NC4=NC=C(N4C=C3)N5CCOCC5 |
Origin of Product |
United States |
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